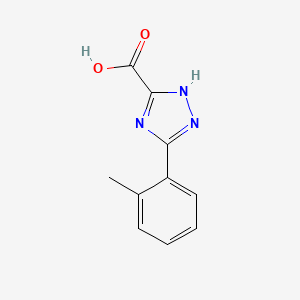
5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid: is a heterocyclic compound that features a triazole ring substituted with a carboxylic acid group and an o-tolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-tolyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include reduced triazole derivatives and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The triazole ring is known for its ability to coordinate with metal ions, which can be exploited in catalytic applications.
Comparación Con Compuestos Similares
1,2,4-Triazole-3-carboxylic acid: Lacks the o-tolyl group, making it less hydrophobic and potentially altering its biological activity.
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but with a phenyl group instead of an o-tolyl group, which can affect its reactivity and interactions.
5-(p-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar but with a p-tolyl group, which can influence its steric and electronic properties.
Uniqueness: The presence of the o-tolyl group in 5-(o-Tolyl)-1H-1,2,4-triazole-3-carboxylic acid imparts unique steric and electronic properties, affecting its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H9N3O2 |
|---|---|
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-6-4-2-3-5-7(6)8-11-9(10(14)15)13-12-8/h2-5H,1H3,(H,14,15)(H,11,12,13) |
Clave InChI |
WYTNGFILDXOBDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NNC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


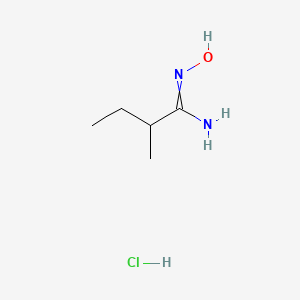
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
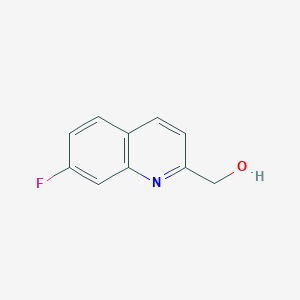
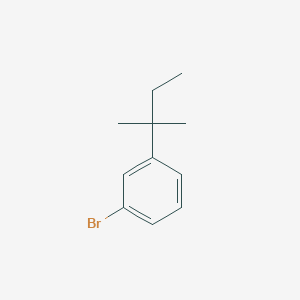
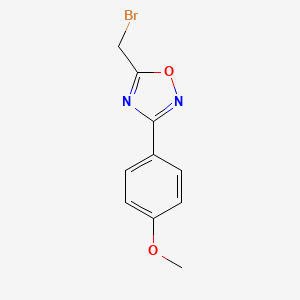
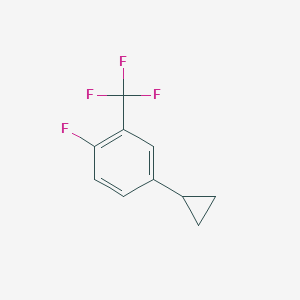
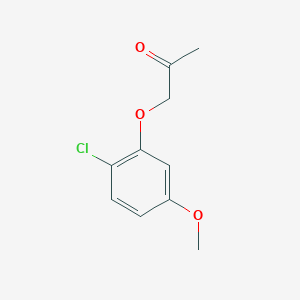
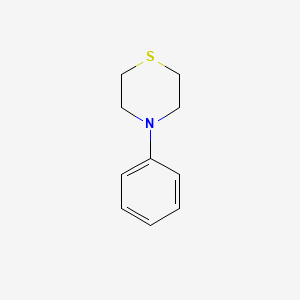
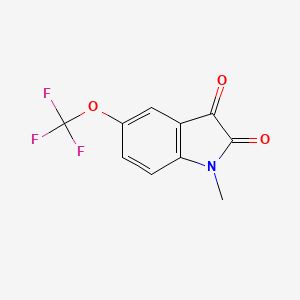

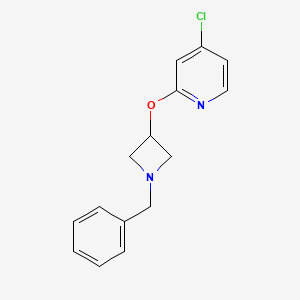
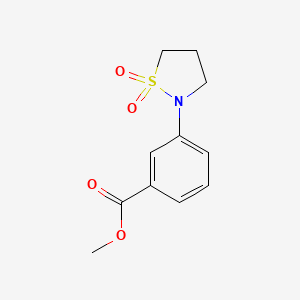
![3-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11721237.png)

